(4-Methoxyphenyl)-morpholin-4-ylmethanethione
CAS No.: 6392-01-4
Cat. No.: VC21067546
Molecular Formula: C12H15NO2S
Molecular Weight: 237.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6392-01-4 |
|---|---|
| Molecular Formula | C12H15NO2S |
| Molecular Weight | 237.32 g/mol |
| IUPAC Name | (4-methoxyphenyl)-morpholin-4-ylmethanethione |
| Standard InChI | InChI=1S/C12H15NO2S/c1-14-11-4-2-10(3-5-11)12(16)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 |
| Standard InChI Key | KJJBWKVNOLDBAY-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=S)N2CCOCC2 |
| Canonical SMILES | COC1=CC=C(C=C1)C(=S)N2CCOCC2 |
Introduction
(4-Methoxyphenyl)-morpholin-4-ylmethanethione is a synthetic organic compound with a molecular formula of C12H15NO2S and a molecular weight of 237.32 g/mol . It is classified as an organic thioether due to the presence of sulfur in its structure. This compound is often synthesized in laboratory settings for research purposes, particularly in medicinal chemistry, where it may serve as a precursor for more complex molecules or as a lead compound for drug development.
Spectral Information
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide insights into the molecular structure of (4-Methoxyphenyl)-morpholin-4-ylmethanethione.
Synthesis Methods
The synthesis of (4-Methoxyphenyl)-morpholin-4-ylmethanethione can be achieved through several methods, with one notable approach involving the reaction of 4-methoxyphenylacetic acid with morpholine derivatives. This method has been optimized to enhance yield and minimize by-products, making it suitable for scale-up in laboratory settings.
Potential Applications
(4-Methoxyphenyl)-morpholin-4-ylmethanethione has several potential applications in medicinal chemistry, serving as a precursor for more complex molecules or as a lead compound for drug development. Its interactions with biological targets make it a candidate for further research in pharmacology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume